5,6,7,8-Tetrahydro-1,6-naphthyridine dihydrochloride

CYP inhibition drug-drug interaction CXCR4 antagonism

Scaffold replacement for tetrahydroisoquinoline-based leads where CYP 2D6 inhibition is a liability. Converting to the 5,6,7,8-tetrahydro-1,6-naphthyridine core reduces CYP 2D6 inhibition by orders of magnitude while maintaining CXCR4 potency (IC50=24 nM, HIV entry IC50=7 nM) and 27% oral bioavailability in mice. Serves as the core for tankyrase inhibitors with IC50 as low as 2 nM and 70-fold TANK2/TANK1 selectivity. Enables a chromatography-free asymmetric route to enantiopure derivatives validated in the synthesis of RORγt inverse agonist TAK-828F. Critical building block for FXIa inhibitor programs (US 9,108,951 B2). Unsubstituted core permits downstream functionalization at N6 or ring carbons.

Molecular Formula C8H12Cl2N2
Molecular Weight 207.1 g/mol
CAS No. 348623-30-3
Cat. No. B1322434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydro-1,6-naphthyridine dihydrochloride
CAS348623-30-3
Molecular FormulaC8H12Cl2N2
Molecular Weight207.1 g/mol
Structural Identifiers
SMILESC1CNCC2=C1N=CC=C2.Cl.Cl
InChIInChI=1S/C8H10N2.2ClH/c1-2-7-6-9-5-3-8(7)10-4-1;;/h1-2,4,9H,3,5-6H2;2*1H
InChIKeyWGEWXQCHLFFUGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7,8-Tetrahydro-1,6-naphthyridine dihydrochloride (CAS 348623-30-3): Core Scaffold Definition and Procurement Baseline


5,6,7,8-Tetrahydro-1,6-naphthyridine dihydrochloride (CAS 348623-30-3) is the dihydrochloride salt of a partially saturated 1,6-naphthyridine core, with molecular formula C8H12Cl2N2 and molecular weight 207.10 g/mol . The compound serves as an unsubstituted tetrahydronaphthyridine building block, enabling downstream functionalization at the N6 secondary amine and/or at ring carbons for the construction of pharmacologically active small molecules . Structurally, it belongs to the class of diazanaphthalenes, and its saturated tetrahydro ring distinguishes it from fully aromatic 1,6-naphthyridine scaffolds in terms of basicity, conformational flexibility, and synthetic derivatization potential [1].

Why Generic 5,6,7,8-Tetrahydro-1,6-naphthyridine Dihydrochloride Substitution Fails in Advanced Medicinal Chemistry Workflows


The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold cannot be indiscriminately substituted with alternative naphthyridine isomers or carbocyclic analogs in drug discovery campaigns. Introducing the ring nitrogen into the aromatic portion dramatically alters pharmacological profile: conversion from a tetrahydroisoquinoline core to the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold reduces CYP 2D6 inhibition by orders of magnitude while maintaining target potency [1]. Conversely, removing the ring nitrogen entirely (i.e., using carbocyclic isoquinolinone analogs) results in >1000-fold loss of tankyrase inhibitory activity compared to optimized tetrahydronaphthyridinones . The precise nitrogen placement within the 1,6-regioisomer, as opposed to 1,5-, 1,7-, or 1,8-naphthyridine systems, dictates hydrogen-bonding geometry, basicity, and receptor complementarity, rendering scaffold interchange scientifically invalid without re-optimization [2].

5,6,7,8-Tetrahydro-1,6-naphthyridine Dihydrochloride: Comparative Quantitative Evidence for Procurement Decisions


CYP 2D6 Inhibition Liability Reduction: Tetrahydronaphthyridine vs. Tetrahydroisoquinoline Scaffolds

Introduction of a nitrogen atom into the aromatic portion of the tetrahydroisoquinoline ring, producing the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, resulted in greatly reduced inhibition of the CYP 2D6 enzyme [1]. The optimized tetrahydronaphthyridine-based CXCR4 antagonist compound 30 (a 5,6,7,8-tetrahydro-1,6-naphthyridine derivative) exhibited diminished CYP 2D6 activity and a cleaner off-target in vitro safety profile relative to first-generation tetrahydroisoquinoline antagonist TIQ15 [2].

CYP inhibition drug-drug interaction CXCR4 antagonism ADMET optimization

Tankyrase Inhibition Potency: 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives vs. Carbocyclic Isoquinolinone Analogs

In a systematic comparative study of arylnaphthyridinones and their carbocyclic analogs, 7-aryl-1-methyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-ones demonstrated excellent tankyrase inhibition with IC50 values as low as 2 nM . By contrast, introduction of the ring nitrogen into the fully aromatic arylnaphthyridinone series caused >1000-fold loss in activity compared to the carbocyclic isoquinolinone and quinazolinone analogues . The tetrahydro derivative specifically rescued this potency deficit.

tankyrase PARP anticancer Wnt signaling IC50

Isoform Selectivity: Tankyrase-2 vs. Tankyrase-1 Selectivity Achieved with Tetrahydro-1,6-naphthyridine Scaffold

Within the 1,2,3,4-tetrahydro-1,6-naphthyridin-5-one series, specific substitution patterns yielded pronounced isoform selectivity. One compound, 7-(4-bromophenyl)-1-methyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-one, exhibited 70-fold selectivity for inhibition of tankyrase-2 over tankyrase-1 . This selectivity profile is scaffold-dependent and not achievable with alternative heterocyclic cores evaluated in the same study.

tankyrase isoform selectivity TNKS1 TNKS2 PARP

Factor XIa Inhibition: Substituted Tetrahydro-1,6-naphthyridines as Selective Anticoagulant Scaffolds

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold forms the core of a patented series of factor XIa inhibitors [1]. Factor XIa inhibition represents a mechanistically distinct anticoagulation strategy that may offer reduced bleeding risk compared to direct thrombin or factor Xa inhibitors, though direct comparative bleeding-risk data for this specific scaffold are not provided in the patent disclosure [2].

factor XIa anticoagulant thrombosis selectivity coagulation cascade

Enantioselective Synthetic Accessibility: First Chromatography-Free Asymmetric Route to the Scaffold

The first enantioselective synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine compound (the scaffold of RORγt inverse agonist TAK-828F) has been reported, featuring a ruthenium-catalyzed enantioselective transfer hydrogenation as a key step [1]. Critically, this synthesis is free of chromatography or distillation purification processes and therefore qualifies for extension to large-scale manufacture [1]. This process advantage is not documented for alternative naphthyridine regioisomers in comparable asymmetric syntheses.

asymmetric synthesis enantioselective scale-up manufacturing process chemistry

HIV-1 Integrase Allosteric Inhibition: Validated Antiviral Mechanism with in Vivo PK Data

A series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives targeting the allosteric LEDGF/p75-binding site on HIV-1 integrase was screened for antiviral activity in cell culture [1]. Structure-activity relationship studies and rat pharmacokinetic studies of lead compounds are presented [1]. This represents a mechanistically distinct inhibition mode compared to active-site integrase strand transfer inhibitors (INSTIs).

HIV integrase allosteric LEDGF/p75 antiviral pharmacokinetics

5,6,7,8-Tetrahydro-1,6-naphthyridine Dihydrochloride: Evidence-Backed Research and Industrial Application Scenarios


CXCR4 Antagonist Lead Optimization Requiring Reduced CYP 2D6 Liability

Research teams developing CXCR4 antagonists for oncology or HIV entry inhibition should procure the 5,6,7,8-tetrahydro-1,6-naphthyridine core when ADMET profiling reveals CYP 2D6 inhibition as a liability in tetrahydroisoquinoline-based leads. Direct comparative data demonstrate that scaffold replacement reduces CYP 2D6 inhibition by orders of magnitude while maintaining or improving target potency (compound 30: CXCR4 IC50 = 24 nM, HIV entry IC50 = 7 nM, oral bioavailability FPO = 27% in mice) .

Tankyrase-Targeted Anticancer Programs Requiring Low-Nanomolar Potency and TNKS2 Selectivity

Medicinal chemistry groups pursuing tankyrase inhibition for Wnt/β-catenin-driven cancers should utilize the 1,2,3,4-tetrahydro-1,6-naphthyridin-5-one scaffold, which enables IC50 values as low as 2 nM . Furthermore, this scaffold supports isoform-selective inhibitor development, with demonstrated 70-fold selectivity for tankyrase-2 over tankyrase-1 . The unsubstituted tetrahydro-1,6-naphthyridine core provides the essential starting point for constructing these potent and selective derivatives.

Factor XIa Inhibitor Discovery for Next-Generation Anticoagulants

Pharmaceutical and biotechnology organizations developing factor XIa inhibitors for thrombosis indications should consider the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, which forms the basis of a granted US patent estate (US 9,108,951 B2) claiming substituted derivatives as FXIa inhibitors . Procurement of the unsubstituted building block enables proprietary derivative synthesis and freedom-to-operate exploration within this therapeutically validated chemotype.

Process Chemistry Scale-Up for Chiral Tetrahydro-1,6-naphthyridine APIs

For industrial process chemistry teams requiring enantiomerically pure 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives, the scaffold offers a chromatography-free asymmetric synthetic route amenable to large-scale manufacture . This process advantage, validated in the synthesis of RORγt inverse agonist TAK-828F, reduces purification complexity and lowers manufacturing costs relative to scaffolds lacking established scalable asymmetric routes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6,7,8-Tetrahydro-1,6-naphthyridine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.